Comparative Calcium Chelation Affinity: Oxytetracycline vs. Doxycycline
In a head-to-head in vitro calcium binding assay using EDTA methodology, oxytetracycline exhibited a dose-dependent increase in calcium chelation across 25 mg, 50 mg, and 100 mg test concentrations, whereas doxycycline showed minimal chelation response at equivalent doses [1]. UV absorption spectroscopy further confirmed that addition of CaCl₂ (0.1, 0.5, and 1.0 mM) produced a measurable spectral shift for oxytetracycline (1 mM) but only a minor absorption coefficient change with no wavelength shift for doxycycline [1].
| Evidence Dimension | Calcium chelation binding intensity |
|---|---|
| Target Compound Data | Oxytetracycline: dose-dependent increase in colorimetric signal from 25 mg to 100 mg; UV spectral shift upon Ca²⁺ addition |
| Comparator Or Baseline | Doxycycline: minimal chelation signal at all doses; no wavelength shift in UV spectrum |
| Quantified Difference | Qualitative rank order: oxytetracycline > doxycycline (binding assay); spectral shift present vs. absent |
| Conditions | EDTA colorimetric assay; UV spectroscopy with 1 mM antibiotic and 0.1–1.0 mM CaCl₂ in aqueous solution |
Why This Matters
Higher calcium chelation propensity directly impacts formulation stability in calcium-containing matrices and necessitates distinct dissolution specifications for dicalcium oxytetracycline compared to doxycycline salts.
- [1] Katlam S, Deshmukh YA, Jadhav PR. Comparative study of oxytetracycline and doxycycline on calcium chelation: in-vitro assay. Int J Basic Clin Pharmacol. 2017;6(5):1160-1164. doi:10.18203/2319-2003.ijbcp20171670. View Source
